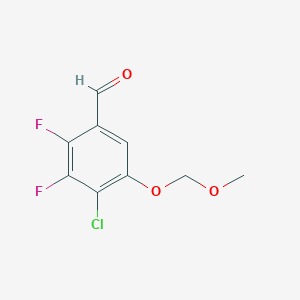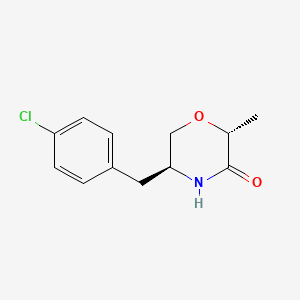
(2R,5S)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,5S)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one is a synthetic organic compound that belongs to the class of morpholinones. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of the 4-chlorobenzyl group and the morpholinone ring structure imparts unique chemical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one typically involves the following steps:
Formation of the Morpholinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Chlorobenzyl Group: This step involves the alkylation of the morpholinone ring with 4-chlorobenzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and reduce production costs.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted benzyl derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2R,5S)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 4-chlorobenzyl group can enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
(2R,5S)-5-Benzyl-2-methylmorpholin-3-one: Lacks the chlorine atom, which may affect its reactivity and biological activity.
(2R,5S)-5-(4-Methylbenzyl)-2-methylmorpholin-3-one: Contains a methyl group instead of a chlorine atom, leading to different chemical properties.
Uniqueness
The presence of the 4-chlorobenzyl group in (2R,5S)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one imparts unique chemical and biological properties, making it distinct from its analogs. This substitution can influence its reactivity, binding affinity, and overall effectiveness in various applications.
特性
分子式 |
C12H14ClNO2 |
|---|---|
分子量 |
239.70 g/mol |
IUPAC名 |
(2R,5S)-5-[(4-chlorophenyl)methyl]-2-methylmorpholin-3-one |
InChI |
InChI=1S/C12H14ClNO2/c1-8-12(15)14-11(7-16-8)6-9-2-4-10(13)5-3-9/h2-5,8,11H,6-7H2,1H3,(H,14,15)/t8-,11+/m1/s1 |
InChIキー |
ZGOVTGCSMYXJFQ-KCJUWKMLSA-N |
異性体SMILES |
C[C@@H]1C(=O)N[C@H](CO1)CC2=CC=C(C=C2)Cl |
正規SMILES |
CC1C(=O)NC(CO1)CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 3-oxo-4,5,7,8-tetrahydro-1H-[1,2]oxazolo[3,4-d]azepine-6-carboxylate](/img/structure/B14022539.png)
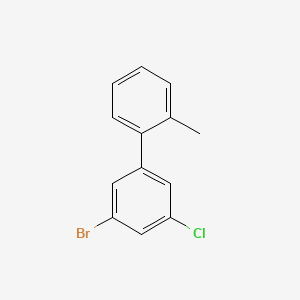

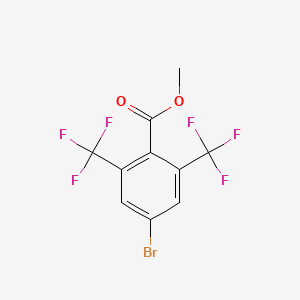
![(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-N-[2-[2-[2-[[2-[(Z)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethyl]-4-methylpentanamide](/img/structure/B14022551.png)
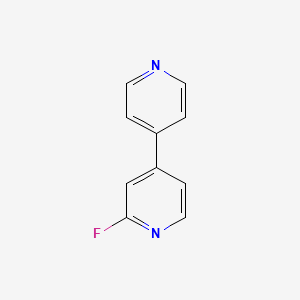

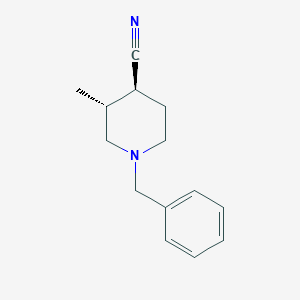

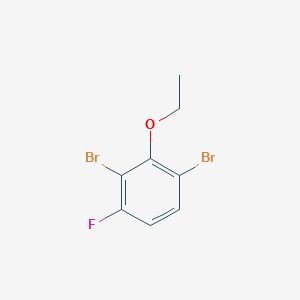
![4,4',4''-(Ethane-1,1,1-triyl)tris[2,6-bis(ethoxymethyl)phenol]](/img/structure/B14022597.png)

